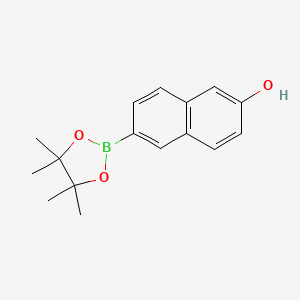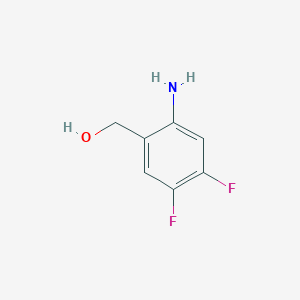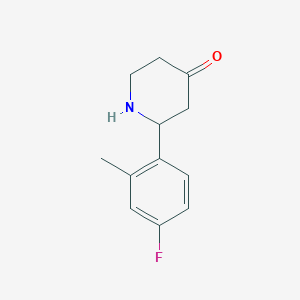
Acide 5-bromo-2-(hydroxyméthyl)pyrimidine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a bromine atom, a hydroxymethyl group, and a carboxylic acid group attached to a pyrimidine ring
Applications De Recherche Scientifique
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis . It’s often used in the field of agrochemicals, pharmaceuticals, and dyestuffs .
Mode of Action
Bromopyrimidines are generally known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
As a bromopyrimidine derivative, it may be involved in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As an intermediate in organic synthesis, it likely contributes to the formation of more complex molecules in pharmaceutical and agrochemical applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, it’s known to be sensitive to air , suggesting that its stability and efficacy could be affected by exposure to oxygen. Additionally, its solubility in water could influence its behavior in aqueous environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of the hydroxymethyl and carboxylic acid groups. One common synthetic route is as follows:
Bromination: The starting material, 2-(hydroxymethyl)pyrimidine-4-carboxylic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or aldehyde derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloropyrimidine-4-carboxylic acid
- 5-Bromo-2-methylpyrimidine-4-carboxylic acid
- 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Uniqueness
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxymethyl group provides additional sites for chemical modification, while the carboxylic acid group enhances its solubility and potential for forming salts or esters.
Propriétés
IUPAC Name |
5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFWWJQMXRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)








